molecular formula C23H26O4 B592523 Psb-SB1202 CAS No. 1399049-60-5

Psb-SB1202

Cat. No.: B592523
CAS No.: 1399049-60-5
M. Wt: 366.4 g/mol
InChI Key: VZYCAUIYIZSPQY-UHFFFAOYSA-N
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Scientific Research Applications

PSB-SB1202 has a wide range of applications in scientific research:

Future Directions

As for future directions, it’s important to note that Psb-SB1202 is for research use only . Further studies could focus on its potential applications, its detailed mechanism of action, and its safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSB-SB1202 involves several steps, starting with the preparation of the coumarin scaffold. The key steps include:

    Formation of the Coumarin Core: This is typically achieved through the Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Benzylation: The coumarin core is then benzylated using benzyl halides under basic conditions to introduce the benzyl group at the desired position.

    Methoxylation: Methoxylation of the aromatic ring is carried out using methoxy reagents such as dimethyl sulfate or methanol in the presence of a base.

    Pentylation: The introduction of the pentyl group is achieved through alkylation reactions using pentyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

PSB-SB1202 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

PSB-SB1202 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It acts as an agonist, meaning it activates these receptors, leading to downstream signaling events. The compound has a high affinity for CB1 and CB2 receptors, with EC50 values of 56 nM and 14 nM, respectively . The activation of these receptors modulates various physiological processes, including pain perception, immune response, and neuronal activity .

Comparison with Similar Compounds

PSB-SB1202 is unique compared to other cannabinoid receptor agonists due to its specific chemical structure and binding affinity. Similar compounds include:

This compound stands out due to its balanced affinity for both CB1 and CB2 receptors and its unique benzylcoumarin structure, making it a valuable tool in cannabinoid research .

Properties

IUPAC Name

5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O4/c1-4-5-6-9-16-12-21(26-3)19-15-18(23(24)27-22(19)13-16)14-17-10-7-8-11-20(17)25-2/h7-8,10-13,15H,4-6,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYCAUIYIZSPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3OC)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045359
Record name 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1399049-60-5
Record name 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1399049-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSB-SB-1202
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429P6KRK5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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